molecular formula C42H84N2O3.C2H6O4S<br>C44H90N2O7S B13776328 2-(Ethyl(2-((1-oxostearyl)amino)ethyl)amino)ethyl stearate mono(ethyl sulfate) CAS No. 67952-48-1

2-(Ethyl(2-((1-oxostearyl)amino)ethyl)amino)ethyl stearate mono(ethyl sulfate)

Cat. No.: B13776328
CAS No.: 67952-48-1
M. Wt: 791.3 g/mol
InChI Key: IVOWPGOAEHSEBW-UHFFFAOYSA-N
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Description

Properties

CAS No.

67952-48-1

Molecular Formula

C42H84N2O3.C2H6O4S
C44H90N2O7S

Molecular Weight

791.3 g/mol

IUPAC Name

ethyl hydrogen sulfate;2-[ethyl-[2-(octadecanoylamino)ethyl]amino]ethyl octadecanoate

InChI

InChI=1S/C42H84N2O3.C2H6O4S/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-41(45)43-37-38-44(6-3)39-40-47-42(46)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-5-2;1-2-6-7(3,4)5/h4-40H2,1-3H3,(H,43,45);2H2,1H3,(H,3,4,5)

InChI Key

IVOWPGOAEHSEBW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCN(CC)CCOC(=O)CCCCCCCCCCCCCCCCC.CCOS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethyl(2-((1-oxostearyl)amino)ethyl)amino)ethyl stearate mono(ethyl sulfate) involves multiple steps. The primary synthetic route includes the reaction of stearic acid with ethylamine to form an intermediate, which is then further reacted with 1-oxostearyl chloride. The final step involves the esterification of the intermediate with ethyl sulfate under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature, pressure, and pH to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Ethyl(2-((1-oxostearyl)amino)ethyl)amino)ethyl stearate mono(ethyl sulfate) undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of primary and secondary amines, and alcohols.

    Substitution: Formation of substituted amines and esters.

Scientific Research Applications

2-(Ethyl(2-((1-oxostearyl)amino)ethyl)amino)ethyl stearate mono(ethyl sulfate) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Ethyl(2-((1-oxostearyl)amino)ethyl)amino)ethyl stearate mono(ethyl sulfate) involves its interaction with lipid membranes. The compound integrates into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-(Ethyl(2-((1-oxostearyl)amino)ethyl)amino)ethyl stearate mono(ethyl sulfate)
  • CAS No.: 67952-48-1
  • Molecular Formula : C₄₄H₉₀N₂O₇S
  • Synonyms: Ethyl-2-stearamidoethyl-2-stearoyloxyethylammonium ethosulfate; Octadecanoic acid, 2-(ethyl(2-((1-oxooctadecyl)amino)ethyl)amino)ethyl ester, mono(ethyl sulfate) .

Structural Features: The compound comprises a stearate (C₁₈ fatty acid) backbone linked to an ethyl sulfate group via a tertiary amine-containing ethylamino spacer. This structure imparts amphiphilic properties, enabling surfactant behavior. The ethyl sulfate moiety contributes to its anionic character, while the stearate and aminoethyl groups enhance lipid solubility and cationic interactions, respectively.

Applications :
Primarily used as a cationic surfactant in cosmetics, detergents, and pharmaceutical formulations. Its dual functional groups facilitate emulsification, stabilization, and conditioning in products like hair conditioners and skin creams .

To contextualize its properties and applications, the compound is compared with structurally or functionally related substances.

Table 1: Structural and Functional Comparison
Compound Molecular Formula Key Functional Groups Primary Applications Toxicity/Regulatory Notes
Target Compound C₄₄H₉₀N₂O₇S Stearate, aminoethyl, ethyl sulfate Cationic surfactant (cosmetics, detergents) Limited toxicological data
PEG-40 Stearate (C₂H₄O)ₙC₁₈H₃₆O₂ Polyethylene glycol, stearate Nonionic emulsifier (creams, ointments) Generally recognized as safe (GRAS)
Etofenamate Stearate C₃₄H₅₄F₃NO₄ Trifluoromethylphenyl, benzoate, stearate Topical anti-inflammatory drug Regulated under USP/EMA standards
O-Ethyl S-2-dipropylmethylammonium ethyl methylphosphonothiolate iodide C₁₆H₃₄NO₂PS Phosphonothiolate, quaternary ammonium Industrial surfactant, controlled substance Schedule 1B10 (restricted use)
Ethyl Stearate C₂₀H₄₀O₂ Stearate ester Emollient, solvent Low toxicity; used in food/cosmetics
Key Findings:

Structural Complexity vs. Functionality: The target compound’s quaternary ammonium-ethyl sulfate hybrid structure distinguishes it from simpler esters like ethyl stearate, enabling dual ionic interactions. This contrasts with PEG-40 stearate, which relies on nonionic polyethylene glycol chains for emulsification . Compared to Etofenamate Stearate (a drug derivative), the target compound lacks aromaticity but shares stearate-based lipid solubility, making it more suited for topical formulations than systemic delivery .

Surfactant Performance: The ethyl sulfate group enhances water solubility compared to purely nonionic PEG-stearates, while the aminoethyl group provides mild cationic conditioning (unlike anionic surfactants like sodium lauryl sulfate). This balance is optimal for hair care products .

However, its toxicological data remain incomplete . PEG-40 stearate and ethyl stearate have well-established safety profiles, whereas the target compound’s regulatory status is tied to its EINECS listing (267-901-0) but requires further toxicological validation .

Industrial vs. Pharmaceutical Use: Phosphonothiolates () are niche industrial surfactants with restricted applications due to toxicity, while the target compound and PEG derivatives dominate consumer products .

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